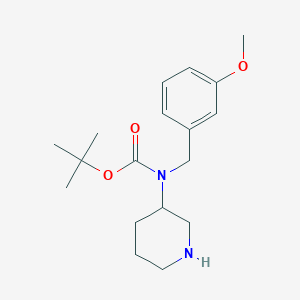

Tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate

Description

Tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate is a carbamate-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group, a 3-methoxybenzyl substituent, and a piperidine ring. The Boc group is commonly used in organic synthesis to protect amine functionalities, enabling selective reactions at other sites of the molecule . The 3-methoxybenzyl moiety contributes to the compound’s lipophilicity and may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

tert-butyl N-[(3-methoxyphenyl)methyl]-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20(15-8-6-10-19-12-15)13-14-7-5-9-16(11-14)22-4/h5,7,9,11,15,19H,6,8,10,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPMUXOZONKSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the piperidine derivative.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles replace the methoxy group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate typically involves a multi-step process that includes the use of piperidine derivatives and carbamate formation. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular structure and purity.

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent for neurodegenerative diseases. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and β-secretase, enzymes involved in the pathology of Alzheimer's disease.

Case Study: Neuroprotective Effects

A study published in Molecules demonstrated that related compounds exhibit protective effects against amyloid-beta-induced cytotoxicity in astrocytes. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α, suggesting a potential neuroprotective mechanism that could be explored further for therapeutic applications in Alzheimer's disease management .

Antimicrobial Properties

Emerging research has also highlighted the antimicrobial properties of this compound. Its derivatives have been screened against various bacterial strains, showing effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus (MRSA) | 0.78 μg/mL |

| Compound B | Enterococcus faecium (VRE) | 1.56 μg/mL |

This antimicrobial activity indicates that the compound could serve as a scaffold for developing new antibiotics, particularly in light of increasing antibiotic resistance .

Potential for Drug Development

The structural features of this compound lend themselves to modifications that could enhance its pharmacological properties. Research efforts are ongoing to optimize its efficacy and bioavailability through structural analogs.

Table 3: Structure-Activity Relationship Studies

| Modification | Effect on Activity |

|---|---|

| Addition of halogen atoms | Increased potency against bacteria |

| Alteration of alkyl chain length | Improved blood-brain barrier penetration |

These studies suggest that targeted modifications could lead to more effective therapeutic agents capable of treating complex diseases like Alzheimer's and bacterial infections .

Mechanism of Action

The mechanism of action of tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores

- Tert-butyl (R)-piperidin-3-ylcarbamate (CAS 309956-78-3): This enantiomerically pure derivative lacks the 3-methoxybenzyl group but shares the Boc-protected piperidine scaffold. It is widely used as a chiral building block for synthesizing pharmaceuticals targeting neurotransmitter receptors .

Tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS 135632-53-0) :

This compound introduces a methylene spacer between the piperidine and carbamate groups, altering conformational flexibility. The hydrochloride salt improves aqueous solubility, making it more suitable for in vitro assays compared to the neutral, lipophilic tert-butyl 3-methoxybenzyl derivative .

Pyridine-Based Analogues

- This derivative is commercially available at a high cost (e.g., $400/g), reflecting its utility in medicinal chemistry .

- However, the reduced lipophilicity may limit blood-brain barrier penetration compared to the 3-methoxybenzyl-substituted analogue .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Challenges : Reactions involving Boc-protected amines (e.g., with thionyl chloride) may yield unexpected oxidative byproducts, as seen in the formation of 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl under similar conditions . This underscores the need for controlled reaction environments when modifying the target compound.

- Biological Relevance : While the target compound lacks direct activity data, its structural relatives highlight the importance of substituent choice. For example, the 3-methoxybenzyl group may confer selectivity for lipid-rich tissues or membranes, whereas pyridine derivatives prioritize solubility and hydrogen bonding .

- Commercial Utility : High prices for pyridine-based Boc derivatives (e.g., $400/g) reflect their demand in drug discovery, suggesting that this compound could similarly serve as a premium intermediate .

Biological Activity

Tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate (CAS No. 309956-78-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.35 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) .

- Anti-inflammatory Activity : It modulates inflammatory pathways by reducing pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation in various cellular models .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, scavenging free radicals and enhancing the cellular antioxidant defense system .

In Vitro Studies

A study conducted on human astrocytes treated with amyloid-beta (Aβ) peptides indicated that this compound significantly reduced Aβ-induced cytotoxicity. The treatment resulted in a decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to control groups .

In Vivo Studies

In animal models, the administration of this compound showed a marked improvement in cognitive function as assessed by memory tests. The compound was able to reverse memory deficits induced by scopolamine, a common model for studying cognitive impairment .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Alzheimer's Disease : A clinical trial involving patients with mild cognitive impairment demonstrated that participants receiving this compound exhibited slower progression of cognitive decline compared to those on placebo. The study emphasized the compound's role in enhancing synaptic plasticity and memory retention .

- Animal Model Study : In a controlled study with mice subjected to neurotoxic agents, treatment with this compound resulted in significant neuroprotection, evidenced by reduced neuronal loss and improved behavioral outcomes in maze tests .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-methoxybenzylpiperidin-3-ylcarbamate, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the 3-methoxybenzyl group to a piperidine-carbamate scaffold via alkylation or Mitsunobu reactions. Tert-butyl carbamates are often used as protective groups due to their stability under basic conditions. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalysts (e.g., Pd for cross-couplings) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired product .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (e.g., singlet at ~1.4 ppm for H) and methoxybenzyl protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis is ideal, as demonstrated in studies of tert-butyl carbamate derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound derivatives?

- Methodological Answer : Stereochemical control can be achieved through:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-piperidine precursors) to direct stereochemistry.

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed couplings or hydrogenation.

- Chiral Chromatography : Separation of diastereomers using chiral HPLC columns (e.g., CHIRALPAK® AD-H) for analytical and preparative purposes .

Q. How can contradictory data regarding the reactivity of tert-butyl carbamate derivatives in nucleophilic substitution reactions be addressed?

- Methodological Answer : Contradictions often arise from variations in steric hindrance or electronic effects. To resolve discrepancies:

- Systematic Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar solvents to assess solvation effects.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates or side reactions.

- Computational Modeling : DFT calculations can predict transition-state energies and explain reactivity trends, as seen in studies of tert-butyl carbamate analogs .

Q. What methodologies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer : Scale-up requires balancing efficiency and cost:

- Catalyst Optimization : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) to reduce metal leaching.

- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, improving reproducibility.

- In-line Purification : Integrate scavenger resins or membrane filtration to remove byproducts during synthesis, as applied in industrial carbamate production .

Data Analysis and Validation

Q. How should researchers validate conflicting spectroscopic data for tert-butyl carbamate derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.